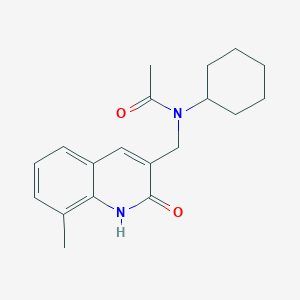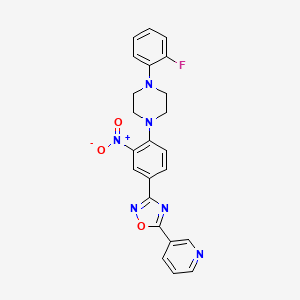
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide, also known as HMQP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMQP is a pivaloyloxymethyl prodrug of 2-hydroxy-7-methylquinoline (HMQ), which is a compound known for its antimalarial and antitumor properties.
Applications De Recherche Scientifique
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as an antimalarial agent. Studies have shown that this compound exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. This compound has also been shown to possess antitumor properties, making it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide is not fully understood, but studies have suggested that it may act by inhibiting the heme detoxification pathway of the malaria parasite. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been reported to have good pharmacokinetic properties, with a long half-life and high bioavailability. This compound has been shown to be metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide. One area of interest is its potential use as a combination therapy for malaria and cancer treatment. Another area of interest is the development of analogs of this compound with improved pharmacokinetic properties and increased potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in studies and has the potential to be a valuable tool in the fight against malaria and cancer.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylpivalamide involves the condensation of HMQ and pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the pure product. This method has been reported to yield this compound with a high purity of up to 98%.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-16-13-17(20(25)23-19(16)12-15)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEMJKBDZYZRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

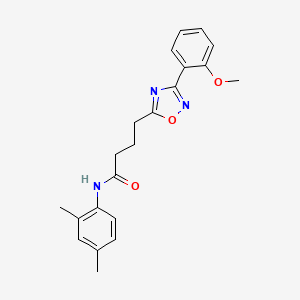
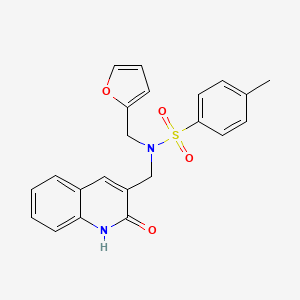



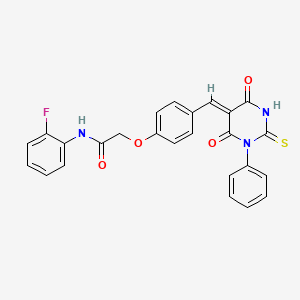
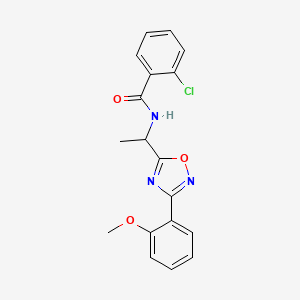
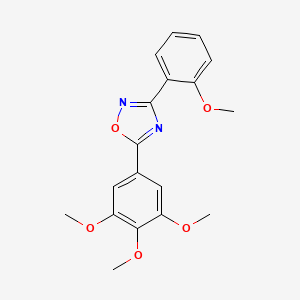
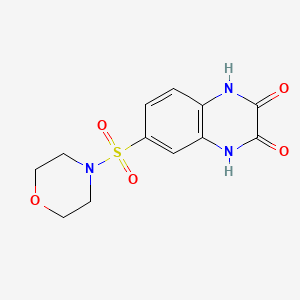
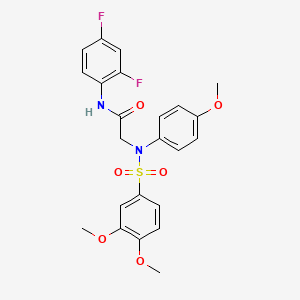
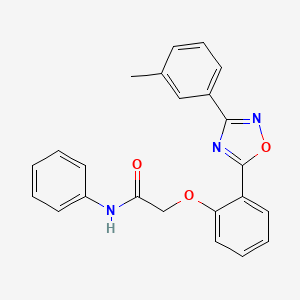
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
